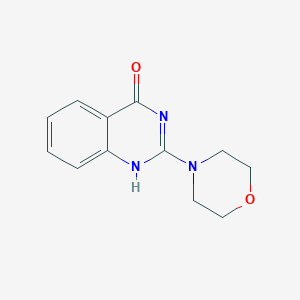

4(3H)-Quinazolinone, 2-morpholino-

Description

Significance of Heterocyclic Scaffolds in Medicinal Chemistry and Chemical Biology Research

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are of paramount importance in the fields of medicinal chemistry and chemical biology. derpharmachemica.com These structures are integral to a vast array of biological molecules, including vitamins, hormones, and antibiotics. In fact, over 85% of all biologically active chemical entities contain a heterocyclic ring, underscoring their central role in modern drug design. nih.gov The prevalence of heterocycles in drug development is due to their ability to provide a scaffold for structural diversity and to modulate key physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. nih.gov These modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates. nih.gov The continuous exploration of novel synthetic methodologies has further expanded the accessible chemical space of heterocyclic compounds, providing a rich source of new therapeutic agents. nih.gov

The Quinazolinone Core: A Prominent Pharmacophore in Contemporary Chemical Science

Within the broad class of heterocyclic compounds, the quinazolinone scaffold holds a "privileged" status in medicinal chemistry. nih.govinlibrary.uz This fused heterocyclic system, consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a key structural component in numerous biologically active compounds. nih.gov The versatility of the quinazolinone core allows for substitutions at various positions, leading to a wide spectrum of pharmacological activities. nih.gov Academic and industrial research has extensively demonstrated that quinazolinone derivatives possess an impressive array of biological effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral activities. inlibrary.uzeipublication.comscienceopen.com The stability and synthetic accessibility of the quinazolinone ring system further contribute to its prominence as a pharmacophore in the design and development of new therapeutic agents. nih.gov

Academic Research Context of 4(3H)-Quinazolinone, 2-morpholino- within Quinazolinone Derivatives

Among the vast number of quinazolinone derivatives, 4(3H)-Quinazolinone, 2-morpholino- has emerged as a subject of significant interest in academic research. This specific compound incorporates a morpholine (B109124) ring at the 2-position of the quinazolinone core. The morpholine moiety is a common heterocyclic motif in medicinal chemistry, often introduced to improve the pharmacological profile of a lead compound.

Research into 2-morpholino-4(3H)-quinazolinone and its derivatives has primarily focused on their synthesis and the evaluation of their biological activities, particularly as anticancer agents. nih.govnih.gov Studies have shown that the incorporation of the morpholine group can lead to potent cytotoxic activity against various cancer cell lines. nih.gov For instance, a series of morpholine-substituted quinazoline (B50416) derivatives were synthesized and showed significant cytotoxic potential against A549 (lung cancer), MCF-7 (breast cancer), and SHSY-5Y (neuroblastoma) cell lines. nih.gov Mechanistic studies have suggested that these compounds may induce apoptosis by interacting with proteins such as Bcl-2. nih.gov

Furthermore, hybrid molecules incorporating the 2-morpholino-4(3H)-quinazolinone scaffold have been designed and synthesized to target specific biological pathways involved in cancer progression. One study focused on quinazolin-4(3H)-one-morpholine hybrids as potential anti-lung-cancer agents, with some compounds showing potent inhibitory activity against vascular endothelial growth factor receptors (VEGFR1 and VEGFR2) and epidermal growth factor receptor (EGFR). nih.gov

The synthesis of these compounds typically involves multi-step reaction sequences, starting from readily available chemical precursors. The characterization of these novel derivatives is rigorously performed using modern analytical techniques to confirm their chemical structures.

Interactive Data Table: Research Findings on 2-morpholino-4(3H)-quinazolinone Derivatives

| Lead Compound | Target Cell Lines/Enzymes | Key Findings |

| AK-3 | A549, MCF-7, SHSY-5Y | IC50 values of 10.38 µM, 6.44 µM, and 9.54 µM, respectively. Induces apoptosis. nih.gov |

| AK-10 | A549, MCF-7, SHSY-5Y | IC50 values of 8.55 µM, 3.15 µM, and 3.36 µM, respectively. Induces apoptosis. nih.gov |

| Hybrid Compound 1 | A549, VEGFR1, VEGFR2, EGFR | IC50 of 2.83 µM against A549 cells. Potent docking scores against the targeted receptors. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c16-11-9-3-1-2-4-10(9)13-12(14-11)15-5-7-17-8-6-15/h1-4H,5-8H2,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYICHDMZXHSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186739 | |

| Record name | 4(3H)-Quinazolinone, 2-morpholino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195794 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

33080-91-0 | |

| Record name | 4(3H)-Quinazolinone, 2-morpholino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033080910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 2-morpholino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 3h Quinazolinone, 2 Morpholino

Established Synthetic Pathways for the Quinazolinone Nucleus

The construction of the quinazolinone core can be achieved through a variety of synthetic methodologies, ranging from classical condensation reactions to modern catalytic approaches. These methods offer different advantages in terms of efficiency, substrate scope, and environmental impact.

Metal-Catalyzed Cyclization and Coupling Reactions

Transition metal catalysis has emerged as a powerful tool for the synthesis of quinazolinones, offering efficient and selective routes. rsc.org Various metals, including palladium, copper, and iron, have been successfully employed.

Palladium-catalyzed reactions, such as the carbonylative cyclization of N-arylpyridin-2-amine derivatives, provide a pathway to fused quinazolinone systems. osi.lv Copper-catalyzed methods are also prevalent, facilitating reactions like the cascade synthesis of pyrazoloquinazolinones and the coupling of 2-iodobenzamides with aldehydes. osi.lvresearchgate.net Iron-catalyzed cyclization presents a more economical and environmentally friendly alternative, particularly in microwave-assisted syntheses. rsc.org Recent developments have focused on creating more sustainable protocols, such as using recyclable ionic liquid-supported copper catalysts. rsc.org

Table 1: Examples of Metal-Catalyzed Quinazolinone Synthesis

| Catalyst | Starting Materials | Reaction Type | Reference |

| Palladium | N-arylpyridin-2-amine derivatives | Carbonylative cyclization | osi.lv |

| Copper(II) acetate | 2-iodobenzamides, aldehydes | Coupling | osi.lv |

| Iron | Substituted 2-halobenzoic acids, amidines | Cyclization | rsc.org |

| Ionic liquid-supported Copper(II) | Not specified | Tandem cyclo-oxidative | rsc.org |

| Cobalt complexes | Amines | Dehydrogenative coupling | researchgate.net |

Microwave-Assisted Organic Synthesis of Quinazolinone Scaffolds

Microwave-assisted organic synthesis (MAOS) has significantly advanced the synthesis of quinazolinone derivatives by reducing reaction times, improving yields, and often leading to cleaner reactions. researchgate.netnih.gov This technique has been applied to various synthetic strategies, including iron-catalyzed cyclizations in water, providing a green and rapid method. rsc.org

Microwave irradiation has been shown to enhance the efficiency of tandem reactions, such as the one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from isatoic anhydride (B1165640) and aldehydes. researchgate.net The use of microwave conditions can dramatically shorten reaction times from hours to minutes compared to conventional heating methods. researchgate.net Furthermore, solvent-free microwave approaches are being developed, further contributing to greener chemistry. tsijournals.com

Non-Metal-Mediated Approaches to Quinazolinone Formation

In an effort to develop more sustainable and cost-effective synthetic routes, non-metal-mediated approaches to quinazolinone synthesis have gained considerable attention. rsc.orgmdpi.com These methods avoid the use of potentially toxic and expensive transition metals.

One such approach involves the base-promoted SNAr (nucleophilic aromatic substitution) reaction of ortho-fluorobenzamides with amides, followed by cyclization. nih.gov This transition-metal-free protocol offers a straightforward way to construct both 2-substituted and 2,3-disubstituted quinazolin-4-one rings. nih.gov Another strategy utilizes dimethyl sulfoxide (B87167) (DMSO) as a synthon, acting as a methine source for intramolecular oxidative annulation of 2-aminobenzamides. researchgate.net Iodine-mediated reactions also provide a metal-free alternative for the synthesis of quinazolinones from 2-aminobenzamides and aldehydes. researchgate.net

Photocatalytic Methods in Quinazolinone Synthesis

Visible-light photocatalysis has emerged as a green and efficient methodology for organic synthesis, and its application to quinazolinone formation is a growing area of research. nih.govderpharmachemica.commdpi.com These methods often proceed under mild conditions, at room temperature, and utilize readily available and environmentally benign photocatalysts like fluorescein (B123965) and Rose Bengal. derpharmachemica.commdpi.com

Photocatalytic approaches can involve the in-situ generation of aldehydes from alcohols, which then react with o-aminobenzamides to form quinazolinones in a one-pot process. researchgate.net Some protocols have even achieved photocatalyst-free synthesis by utilizing the inherent photochemical reactivity of the starting materials under visible light irradiation. rsc.org These light-mediated methods offer a sustainable alternative to traditional heating and metal-catalyzed reactions. rsc.org

Targeted Synthesis and Derivatization of 4(3H)-Quinazolinone, 2-morpholino-

The specific synthesis of 4(3H)-Quinazolinone, 2-morpholino- and its derivatives often involves multi-step sequences starting from readily available precursors. A common strategy begins with anthranilic acid or its esters.

For instance, a series of quinazolin-4(3H)-one-morpholine hybrids were synthesized starting from methyl anthranilate. nih.gov Another approach involves the synthesis of a key intermediate, such as 7-chloro-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine, which can then be further functionalized through reactions like Suzuki couplings with various boronic acids to introduce diversity at the 7-position. researchgate.net The synthesis of 2-mercapto-substituted quinazolin-4(3H)-one derivatives can be achieved, which are then reacted with halo-acyl or halo-alkyl groups to introduce different side chains, including those containing a morpholine (B109124) moiety. ijarsct.co.in

Strategies for Structural Diversification and Analog Generation of 2-morpholino-Quinazolinones

The generation of analogs of 2-morpholino-quinazolinones is crucial for exploring their structure-activity relationships for various applications. nih.govmdpi.comresearchgate.net Diversification can be achieved by modifying different positions of the quinazolinone core.

One strategy involves the late-stage functionalization of a common intermediate. For example, a quinazolinone core with a reactive handle, such as a halogen, can be subjected to various cross-coupling reactions to introduce a wide range of substituents. uq.edu.au Another approach is to vary the building blocks used in the initial synthesis. For instance, by using different primary amines in the reaction with a benzoxazinone (B8607429) intermediate, various substituents can be introduced at the 3-position of the quinazolinone ring. nih.gov The synthesis of dual-target inhibitors has also been explored, where the quinazolin-4(3H)-one scaffold is functionalized with different linkers and pharmacophores to interact with multiple biological targets. nih.gov

Principles of Sustainable Chemistry in Quinazolinone Synthesis

The application of green chemistry principles to the synthesis of quinazolinone scaffolds aims to reduce the environmental footprint of traditional synthetic routes. These principles include the use of safer solvents, the development of catalyst-free or metal-free reactions, and the utilization of energy-efficient methods such as microwave and ultrasound irradiation. Current time information in Bangalore, IN.derpharmachemica.comderpharmachemica.com

One of the key strategies in greening the synthesis of quinazolinone derivatives is the replacement of hazardous organic solvents with more environmentally benign alternatives. ijarsct.co.in For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derived from renewable resources, has been successfully employed as a greener substitute for tetrahydrofuran (B95107) (THF) in the synthesis of related quinazolinone structures. ijarsct.co.in The use of 2-MeTHF not only reduces the environmental impact but can also offer economic advantages. ijarsct.co.in

Furthermore, the development of catalyst-free and metal-free synthetic protocols represents a significant advancement in sustainable chemistry. organic-chemistry.org Traditional methods for quinazolinone synthesis often rely on metal catalysts, which can be toxic and difficult to remove from the final product. researchgate.net By eliminating the need for a catalyst, these newer methods simplify the reaction work-up, reduce waste, and avoid the environmental and health hazards associated with heavy metals. organic-chemistry.org For example, catalyst-free methods for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones have been developed under solvent-free conditions, highlighting the potential for highly efficient and clean synthetic processes. arkat-usa.org

Energy efficiency is another cornerstone of sustainable synthesis. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often leading to higher yields and cleaner products compared to conventional heating methods. sigmaaldrich.comnih.govexp-oncology.com.ua Similarly, ultrasound-assisted synthesis offers a green alternative by promoting reactions at ambient temperature and pressure, thereby minimizing energy consumption. mdpi.comresearchgate.net These techniques not only accelerate the synthesis of quinazolinone derivatives but also align with the principles of green chemistry by reducing energy usage and promoting efficient chemical transformations. nih.goveco-vector.com

The synthesis of 2-amino-substituted-4(3H)-quinazolinones, the class of compounds to which 2-morpholino-4(3H)-quinazolinone belongs, has been achieved through efficient metal-free reactions, further underscoring the shift towards more sustainable synthetic strategies. Current time information in Bangalore, IN. These approaches often involve one-pot cascade reactions, which are inherently more efficient as they reduce the number of synthetic steps and purification procedures, thereby minimizing waste generation. Current time information in Bangalore, IN.scholarsresearchlibrary.com

A notable example of a green synthetic approach involves the use of β-cyclodextrin as a phase transfer catalyst in an aqueous medium for the synthesis of quinazolinone derivatives. ijarsct.co.in This method provides an expedient, mild, and highly efficient route to these compounds, with the added benefit of using a biodegradable and environmentally compatible reaction medium. ijarsct.co.in

The following table summarizes various research findings on the synthesis of quinazolinone derivatives, highlighting key parameters and the application of sustainable chemistry principles.

| Compound Name | Starting Materials | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |

| 3-(2-morpholinoethyl)quinazolin-4(3H)-one | Isatoic anhydride, 2-morpholinoethan-1-amine | K2CO3 / Methanol | Microwave irradiation | 97% | ijarsct.co.in |

| 2-Amino-substituted-4(3H)-quinazolinones | 2-Aminobenzamide derivatives, carbonimidic dibromides | K2CO3 | Not specified | Good to excellent | Current time information in Bangalore, IN. |

| 2-Aryl-3-(phenylamino)dihydroquinazolin-4(1H)-one | Isatoic anhydride, phenylhydrazine, benzaldehyde (B42025) derivatives | Sodium Lauryl Sulfate (SLS) / Water | Room temperature | Excellent | Current time information in Bangalore, IN. |

| 3-Substituted-quinazolin-4(3H)-ones | Anthranilic acid, amines, orthoester | - / Microwave reactor | Not specified | Moderate to excellent | derpharmachemica.com |

| Quinazolin-4(3H)-ones | 2-Aminobenzamides, aldehydes | Fluorescein / Visible light | Not specified | High to excellent | researchgate.net |

| Quinazolin-4(3H)-one | 2-Amino benzamide, Dimethyl sulfoxide (DMSO) | H2O2 | 130 °C, 20 h | 44% | derpharmachemica.com |

The ongoing research in this field continues to explore novel and greener synthetic pathways, such as the use of deep eutectic solvents (DESs) and visible light-induced reactions, to further enhance the sustainability of quinazolinone synthesis. derpharmachemica.comresearchgate.net These advancements not only contribute to the development of more environmentally friendly chemical processes but also open up new avenues for the efficient synthesis of medicinally important compounds like 2-morpholino-4(3H)-quinazolinone.

Mechanistic Elucidation of Bioactivity in 4 3h Quinazolinone, 2 Morpholino and Its Analogues

Molecular Interactions with Key Biological Targets

The therapeutic potential of 2-morpholino-4(3H)-quinazolinone and its analogues is rooted in their ability to interact with and modulate the function of key biological targets that are often dysregulated in disease states. Extensive research, including molecular docking and enzymatic assays, has identified several critical protein kinases as primary targets for these compounds.

Notably, Vascular Endothelial Growth Factor Receptors (VEGFRs) and Epidermal Growth Factor Receptors (EGFRs) are prominent targets. nih.govnih.gov These receptor tyrosine kinases play crucial roles in cell proliferation, differentiation, and angiogenesis. The binding of quinazolinone derivatives to the ATP-binding sites of these receptors can inhibit their kinase activity, thereby disrupting downstream signaling pathways that are essential for tumor growth and survival. nih.gov

For instance, a series of quinazolin-4(3H)-one-morpholine hybrids have been synthesized and evaluated for their inhibitory activity against various cancer cell lines. Molecular docking studies of these hybrids have revealed strong binding affinities towards VEGFR1, VEGFR2, and EGFR. nih.gov One particularly potent compound from this series demonstrated significant inhibitory action, suggesting that the morpholine (B109124) moiety contributes favorably to the binding interactions within the receptor's active site. nih.gov The interaction with key amino acid residues within the kinase domains of these receptors is a critical determinant of the inhibitory potency of these analogues. nih.gov

| Target Protein | Type of Interaction | Key Interacting Residues (where specified) | Reference |

| VEGFR1 | Inhibition | Not specified | nih.gov |

| VEGFR2 | Inhibition | Glu883, Asp1044 | nih.govnih.gov |

| EGFR | Inhibition | Not specified | nih.govnih.gov |

Modulation of Cellular Proliferation and Apoptotic Pathways

A hallmark of cancer is uncontrolled cellular proliferation and the evasion of programmed cell death, or apoptosis. The 2-morpholino-4(3H)-quinazolinone scaffold and its derivatives have been shown to effectively counteract these phenomena through multiple mechanisms.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape. Disruption of tubulin dynamics is a well-established strategy in cancer chemotherapy. Several quinazolinone analogues have been identified as potent inhibitors of tubulin polymerization. These compounds bind to the colchicine (B1669291) binding site on β-tubulin, thereby preventing the formation of the mitotic spindle and arresting cells in the G2/M phase of the cell cycle. This disruption of microtubule function ultimately leads to apoptotic cell death.

Induction of Cell Cycle Arrest Mechanisms

By targeting key regulators of the cell cycle, 2-morpholino-4(3H)-quinazolinone analogues can halt the progression of cancer cells through the different phases of division. The inhibition of receptor tyrosine kinases like EGFR and VEGFR by these compounds can disrupt the signaling cascades that drive cell cycle progression. Furthermore, the inhibition of tubulin polymerization directly leads to a mitotic arrest. Studies have demonstrated that treatment with certain quinazolinone derivatives results in a significant accumulation of cells in the G2/M phase, a characteristic feature of compounds that interfere with microtubule function. This cell cycle arrest prevents the tumor from growing and provides an opportunity for apoptotic pathways to be initiated.

Activation of Apoptotic Signaling Cascades

Apoptosis is a tightly regulated process involving a cascade of signaling events. Quinazolinone derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. The disruption of microtubule dynamics and the induction of cell cycle arrest can trigger the intrinsic apoptotic pathway, which is mediated by the mitochondria. This involves the release of cytochrome c and the activation of a cascade of caspases, which are the executioners of apoptosis.

Furthermore, the inhibition of survival signals, such as those mediated by the PI3K/Akt pathway which is downstream of EGFR and VEGFR, can lower the threshold for apoptosis. By blocking these pro-survival signals, quinazolinone analogues can sensitize cancer cells to apoptotic stimuli. The activation of key apoptotic proteins and the cleavage of substrates like poly(ADP-ribose) polymerase (PARP) are biochemical hallmarks of apoptosis that have been observed following treatment with these compounds.

Interference with Cellular Migration and Invasion Processes

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. The signaling pathways regulated by receptor tyrosine kinases such as VEGFR and EGFR are not only involved in proliferation but also play a significant role in cell motility and invasion. By inhibiting these receptors, 2-morpholino-4(3H)-quinazolinone and its analogues can effectively impede these processes.

The inhibition of VEGFR, for example, can disrupt the remodeling of the actin cytoskeleton, which is essential for cell movement. Similarly, blocking EGFR signaling can interfere with the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and allow cancer cells to invade adjacent tissues. Research on various quinazolinone derivatives has demonstrated their ability to reduce the migratory and invasive potential of cancer cells in vitro.

Angiogenesis Modulation and Vascularization Inhibition

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process for tumor growth and metastasis, as it supplies the tumor with essential nutrients and oxygen. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR, are the primary mediators of angiogenesis. The inhibition of VEGFR signaling is a key therapeutic strategy for cutting off the blood supply to tumors.

As previously discussed, 2-morpholino-4(3H)-quinazolinone analogues have been identified as potent inhibitors of VEGFR. nih.govnih.gov By blocking the activation of VEGFR, these compounds can inhibit the proliferation, migration, and tube formation of endothelial cells, which are the fundamental steps of angiogenesis. In vivo studies with related quinazolinone derivatives have shown a significant reduction in tumor vascularization, confirming the anti-angiogenic potential of this class of compounds. The ability to target VEGFR makes these compounds promising candidates for anti-angiogenic therapy. mdpi.com

| Compound/Analogue Class | Key Finding | Reference |

| Quinazolin-4(3H)-one derivatives | Potent inhibitors of VEGFR-2, a key regulator of angiogenesis. | nih.govmdpi.com |

| 2-morpholino-4(3H)-quinazolinone hybrids | Showed strong binding affinity to VEGFR1 and VEGFR2 in molecular docking studies. | nih.gov |

| Quinazoline-based compounds | Have emerged as privileged scaffolds for developing anti-cancer agents that inhibit protein kinases involved in angiogenesis. | nih.gov |

Signal Transduction Pathway Interventions

The dysregulation of signal transduction pathways is a hallmark of many diseases, including cancer. Quinazolinone derivatives have been extensively investigated for their ability to modulate these pathways, with a particular focus on key kinases.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. nih.gov Mutations that lead to its constitutive activation are common in various cancers, making it a prime target for therapeutic intervention. nih.gov Quinazolinone-based compounds have been at the forefront of EGFR inhibitor development, with several approved drugs, such as gefitinib (B1684475) and erlotinib, featuring this core structure. nih.govnih.gov

These inhibitors typically act by competing with adenosine (B11128) triphosphate (ATP) at the kinase's active site. nih.gov However, the emergence of resistance, often through mutations like T790M, has driven the development of next-generation inhibitors. nih.gov Some 4(3H)-quinazolinone derivatives have been designed as allosteric inhibitors, binding to a site adjacent to the ATP-binding pocket. nih.gov This alternative binding mode can overcome resistance mechanisms associated with the ATP-binding site. nih.gov

Research has also focused on developing dual inhibitors that target both EGFR and other kinases involved in tumorigenesis, such as vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govrsc.org The rationale behind this multi-targeted approach is to simultaneously block different signaling pathways that contribute to cancer progression. nih.govrsc.org Molecular docking studies have been instrumental in understanding the binding interactions of these quinazolinone derivatives within the active sites of EGFR and VEGFR-2, guiding the design of more potent and selective inhibitors. nih.govnih.gov

Table 1: EGFR and VEGFR-2 Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 4 | EGFR | 0.049 | nih.gov |

| Lapatinib (standard) | EGFR | 0.059 | nih.gov |

| Compound 4 | VEGFR-2 | 0.054 | nih.gov |

| Sorafenib (standard) | VEGFR-2 | 0.041 | nih.gov |

| Compound IX | EGFR | 58.26 | nih.gov |

Phosphatidylinositol 3-Kinase (PI3K) Pathway Regulation

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is another critical regulator of cell growth, proliferation, and survival. nih.gov Its aberrant activation is a frequent event in human cancers, often due to mutations in key components of the pathway. nih.gov The PI3K family of enzymes catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). nih.gov PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. nih.gov

Given the central role of PI3K in oncogenesis, it has become an attractive target for cancer therapy. nih.gov The morpholine-containing compound LY294002 was one of the first synthetic inhibitors of PI3K, demonstrating broad activity across the PI3K family. ucsf.edu Although not a 2-morpholino-4(3H)-quinazolinone itself, its arylmorpholine scaffold has provided a foundation for the design of more selective PI3K inhibitors. ucsf.edu Researchers have explored modifications to the arylmorpholine structure to achieve isoform-specific inhibition, which is crucial for minimizing off-target effects. ucsf.edu The development of compounds that can selectively target different PI3K isoforms holds promise for more precise therapeutic interventions in cancers with specific PI3K pathway alterations. ucsf.edunih.gov

Cholinesterase Enzyme Inhibition Mechanisms

Cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease (AD), aiming to increase acetylcholine levels in the brain. nih.gov The quinazoline (B50416) scaffold has been identified as a promising framework for the development of cholinesterase inhibitors. nih.govnih.gov

Studies have shown that quinazoline derivatives can effectively bind to the active site of cholinesterases. nih.gov The mechanism of inhibition often involves interactions with key amino acid residues within the enzyme's active site gorge. nih.gov For quinazoline analogues, the addition of certain chemical groups can influence their binding affinity and selectivity for either AChE or BChE. nih.gov For instance, the incorporation of alicyclic groups has been shown to enhance binding to the peripheral anionic site (PAS) of BChE. nih.gov This highlights the potential for designing quinazoline-based inhibitors with specific profiles for treating neurodegenerative disorders.

Amelioration of Protein Aggregation Phenomena (e.g., Beta-Amyloid)

The aggregation of misfolded proteins is a central pathological feature of several neurodegenerative diseases, including Alzheimer's disease, which is characterized by the accumulation of beta-amyloid (Aβ) plaques. uwaterloo.cafrontiersin.org Preventing the aggregation of Aβ peptides is therefore a major therapeutic goal. frontiersin.orgnih.gov

Quinazolinone derivatives have emerged as a class of small molecules capable of modulating Aβ aggregation. nih.govnih.gov Research has demonstrated that certain quinazoline-based compounds can inhibit the formation of Aβ fibrils. nih.gov The mechanism of action is thought to involve direct binding to Aβ peptides or oligomers, thereby interfering with the aggregation process. nih.govnih.gov Structure-activity relationship (SAR) studies on isomeric 2,4-diaminoquinazolines have revealed that the placement of substituents on the quinazoline core is critical for anti-Aβ aggregation activity. nih.gov For example, specific substitutions at the N2 or N4 position can lead to potent inhibitors of either Aβ40 or Aβ42 aggregation. nih.gov These findings underscore the potential of the quinazoline scaffold in the design of novel agents to combat protein aggregation in neurodegenerative diseases. nih.govlarvol.com

Table 2: Inhibition of Beta-Amyloid Aggregation by Quinazoline Derivatives

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| 3k (N4-(4-bromobenzyl)quinazoline-2,4-diamine) | Aβ40 | 80 nM | nih.gov |

| 4k (N2-(4-bromobenzyl)quinazoline-2,4-diamine) | Aβ42 | 1.7 µM | nih.gov |

| 4k (N2-(4-bromobenzyl)quinazoline-2,4-diamine) | Aβ40 | 1.7 µM | nih.gov |

| Curcumin (reference) | Aβ42 | 3.1 µM | nih.gov |

Modulation of Protein Hyperphosphorylation (e.g., Tau Protein)

The hyperphosphorylation of the microtubule-associated protein tau is another key pathological hallmark of Alzheimer's disease and other neurodegenerative disorders known as tauopathies. nih.govnih.gov In its hyperphosphorylated state, tau detaches from microtubules and aggregates to form neurofibrillary tangles (NFTs), leading to neuronal dysfunction and death. nih.govyoutube.com

Targeting the processes that lead to tau hyperphosphorylation is a promising therapeutic strategy. nih.gov While direct evidence for 2-morpholino-4(3H)-quinazolinone specifically modulating tau hyperphosphorylation is still emerging, the broader class of quinazoline derivatives has been investigated for its potential to interact with kinases that are known to phosphorylate tau, such as glycogen (B147801) synthase kinase 3 beta (GSK-3β). By inhibiting these kinases, quinazoline compounds could potentially reduce the extent of tau hyperphosphorylation. Recent research has also refined the understanding of tau phosphorylation, suggesting that while phosphorylation can trigger tau detachment from microtubules, it may not directly promote the growth of tangles but rather protect against it. youtube.com This evolving understanding of tau pathology opens new avenues for therapeutic intervention, where compounds that modulate specific phosphorylation events could be beneficial. youtube.com

Structure Activity Relationship Sar and Advanced Computational Studies on 4 3h Quinazolinone, 2 Morpholino

Impact of Substituent Variation on Quinazolinone Scaffold Bioactivity

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazoline (B50416) ring. mdpi.com Structure-activity relationship (SAR) studies have revealed that modifications at positions 2, 3, 6, and 8 are particularly influential in modulating the pharmacological effects of these compounds. mdpi.comnih.gov

Electron-withdrawing groups, such as halogens (e.g., chloro, bromo) and nitro groups, can enhance the lipophilicity of the molecule, which may lead to improved membrane permeability. ijpsjournal.com For instance, the presence of a halogen atom at the 6 and 8 positions has been shown to improve the antimicrobial activities of quinazolinone derivatives. nih.gov Conversely, the introduction of electron-donating groups like hydroxyl and methoxy (B1213986) can increase antioxidant and anti-inflammatory properties. ijpsjournal.com

Substitutions at the 2-position of the quinazolinone core are critical for determining the compound's biological profile. The introduction of various moieties, including alkyl, aryl, and heteroaryl groups, can significantly impact activity. mdpi.com For example, a methyl group at this position is a feature of some derivatives with anticonvulsant properties. semanticscholar.org The presence of a thiol group at the 2-position has also been associated with antimicrobial activity. nih.gov

The substituent at the 3-position also plays a crucial role. The presence of a substituted aromatic ring at this position is often considered essential for antimicrobial activities. nih.gov For example, the introduction of a 4-morpholinophenyl group at the 3-position of a quinazolinone derivative was found to increase its potency as an ALK2 inhibitor by five-fold. acs.org

The following table summarizes the impact of various substituents on the bioactivity of the quinazolinone scaffold based on available research.

Table 1: Impact of Substituent Variation on Quinazolinone Bioactivity

| Position | Substituent Type | Effect on Bioactivity | Reference(s) |

|---|---|---|---|

| 2 | Methyl, Thiol | Essential for antimicrobial activity. nih.gov | nih.gov |

| 2 | Alkyl, Heteroaryl | Can significantly enhance microtubule polymerization inhibition. mdpi.com | mdpi.com |

| 3 | Substituted Aromatic Ring | Essential for antimicrobial activities. nih.gov | nih.gov |

| 3 | 4-Morpholinophenyl | Increased potency as an ALK2 inhibitor. acs.org | acs.org |

| 4 | Amine or Substituted Amines | Can improve antimicrobial activities. nih.gov | nih.gov |

| 6, 8 | Halogen (e.g., Chloro, Bromo) | Improves antimicrobial activities by enhancing lipophilicity. ijpsjournal.comnih.gov | ijpsjournal.comnih.gov |

| 6, 8 | Polar Groups | Increase water solubility and bioavailability. mdpi.com | mdpi.com |

| General | Electron-withdrawing groups (e.g., Nitro) | Enhance lipophilicity and membrane permeability. ijpsjournal.com | ijpsjournal.com |

Significance of the 2-Morpholino Moiety in Modulating Biological Activity

The morpholine (B109124) ring, a heterocyclic amine, is a common substituent in medicinal chemistry due to its favorable physicochemical properties. When attached to the 2-position of the 4(3H)-quinazolinone scaffold, the morpholino moiety can significantly influence the compound's biological activity.

The presence of the morpholine ring can enhance the water solubility of the parent compound, which may improve its bioavailability. ontosight.ai This is a crucial factor in drug design, as adequate solubility is necessary for a compound to be absorbed and distributed effectively in the body.

Furthermore, the morpholine moiety can participate in hydrogen bonding interactions with biological targets, which can contribute to the binding affinity and potency of the compound. The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors.

Studies on various quinazoline derivatives have highlighted the importance of the morpholino group. For instance, a series of novel 7 or 8-substituted 4-morpholine-quinazoline derivatives were synthesized and evaluated for their PI3Kα inhibitory activities and antiproliferative activities against several cancer cell lines. ekb.eg In another study, a 6,8-dibromo-2-methyl-3-(4′-morpholino-phenyl)-4(3H)-one derivative exhibited the highest analgesic and anti-inflammatory activity among a series of tested compounds. researchgate.net Similarly, a 6-Bromo-2-methyl-3-(4′-morpholino-phenyl)-quinazolin-4-(3H)-one was found to have the highest antimicrobial activity in the same study. researchgate.net

Rational Design Principles and Ligand Efficiency Concepts

Rational drug design is a modern approach to discovering new medicines based on an understanding of the biological target. nih.gov This process often involves computational methods to design molecules that are predicted to bind to a specific target with high affinity and selectivity. nih.gov

Ligand efficiency (LE) and ligand lipophilic efficiency (LLE) are key metrics used in rational drug design to guide the optimization of lead compounds. mdpi.com

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom of a molecule. It is a useful parameter for comparing the binding efficiency of different-sized ligands and for prioritizing fragments during fragment-based drug discovery. mdpi.com

Ligand Lipophilic Efficiency (LLE) relates the potency of a compound to its lipophilicity. It is a valuable tool for optimizing compounds to have a good balance of potency and physicochemical properties, which is crucial for achieving favorable pharmacokinetic profiles. mdpi.com

In the context of 4(3H)-quinazolinone, 2-morpholino- and its derivatives, these principles can be applied to design new analogs with improved biological activity. For example, a study on quinazolinone derivatives as CDK9 inhibitors highlighted a compound that showed promising ligand and lipophilic efficiency values, making it an ideal candidate for further optimization. mdpi.com By systematically modifying the substituents on the quinazolinone scaffold and at the morpholino moiety, and by evaluating the resulting changes in LE and LLE, researchers can rationally design more potent and drug-like compounds.

Computational Chemistry Approaches in Drug Discovery and Lead Optimization

Computational chemistry plays a pivotal role in modern drug discovery, enabling the rapid and cost-effective evaluation of large numbers of compounds and providing detailed insights into their interactions with biological targets. nih.gov For 4(3H)-quinazolinone, 2-morpholino- and its analogs, several computational techniques are particularly valuable.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net This technique is widely used to screen virtual libraries of compounds and to understand the binding mode of active molecules. nih.gov

For 2-morpholino-4(3H)-quinazolinone derivatives, molecular docking studies can be used to predict their binding affinity to various biological targets, such as kinases, enzymes, and receptors. nih.govnih.gov For example, in a study of quinazolin-4(3H)-one-morpholine hybrids as anti-lung cancer agents, molecular docking was used to evaluate the protein-ligand interactions and inhibition mechanisms on nine different molecular targets. nih.gov The results showed that one of the hybrid compounds had the best docking scores against VEGFR1, VEGFR2, and EGFR. nih.govresearchgate.net

Binding site analysis, often performed in conjunction with molecular docking, helps to identify the key amino acid residues in the active site of a protein that interact with the ligand. rsc.org This information is crucial for understanding the basis of molecular recognition and for designing new ligands with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful for understanding the three-dimensional structural requirements for activity. nih.gov

QSAR models can be used to predict the biological activity of novel, untested compounds, thereby accelerating the lead optimization process. nih.gov For quinazolinone derivatives, QSAR studies have been successfully employed to develop predictive models for their activity as MMP-13 inhibitors and for their anti-MES (maximal electroshock seizure) activity. nih.govdergipark.org.tr For instance, a 3D-QSAR model was constructed to guide the future design of quinazolinone derivatives containing hydrazone structural units as antitumour agents. rsc.org

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. rsc.org MD simulations provide detailed information about the conformational flexibility of ligands and their interactions with biological targets, which is often not captured by static docking studies. nih.govfrontiersin.org

For 2-morpholino-4(3H)-quinazolinone and its derivatives, MD simulations can be used to assess the stability of the ligand-protein complex and to analyze the persistence of key interactions, such as hydrogen bonds, over the course of the simulation. nih.gov In a study of quinazolin-4(3H)-one-morpholine hybrids, MD simulations showed that the most potent compound formed stable hydrogen bond interactions with the active sites of VEGFR1 and VEGFR2 for a significant portion of the simulation time. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values from MD simulations can also provide insights into the stability of the ligand-protein complex. researchgate.net

De Novo Drug Design and Virtual Screening Methodologies

The quest for novel therapeutic agents has led to the adoption of advanced computational techniques in drug discovery. For the 4(3H)-quinazolinone scaffold, particularly with a 2-morpholino substitution, these methods are instrumental in designing new molecules with enhanced potency and specificity. This section delves into the application of de novo drug design and virtual screening methodologies in the context of 2-morpholino-4(3H)-quinazolinone and its analogues.

De Novo Drug Design

De novo drug design involves the creation of novel molecular structures from scratch, tailored to fit the binding site of a biological target. This approach can be broadly categorized into structure-based and ligand-based methods.

Structure-Based De Novo Design: This strategy relies on the three-dimensional structure of the target protein. Fragment-based drug design (FBDD) is a prominent example of this approach. In the context of quinazolinone derivatives, researchers have utilized FBDD to design novel inhibitors for various targets. For instance, a fragment-based approach was employed to design novel quinazolinone derivatives as human acrosin inhibitors. nih.gov This process typically involves:

Fragment Screening: A library of small, low-molecular-weight fragments is screened to identify those that bind to the target protein.

Fragment Elaboration or Linking: The identified fragments are then grown or linked together to create a larger, more potent molecule.

While a specific de novo design study for 2-morpholino-4(3H)-quinazolinone is not extensively documented, the principles of FBDD can be readily applied. The 2-morpholino group itself can be considered a key fragment that provides favorable interactions and physicochemical properties. Starting with this core, computational methods can be used to explore modifications at other positions of the quinazolinone ring to optimize binding to a specific target.

Ligand-Based De Novo Design: When the 3D structure of the target is unknown, ligand-based methods are employed. These methods use the information from a set of known active ligands to generate new molecules with similar properties. Pharmacophore modeling is a common technique where a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) for biological activity is defined. A de novo design program can then build molecules that match this pharmacophore. For the 2-morpholino-4(3H)-quinazolinone scaffold, a pharmacophore model could be generated based on a series of active analogues, guiding the design of new compounds with potentially improved activity.

A hypothetical de novo design workflow for a 2-morpholino-4(3H)-quinazolinone derivative targeting a specific kinase could involve the steps outlined in the table below.

| Step | Description | Methodology | Desired Outcome |

| 1 | Target Identification & Binding Site Analysis | X-ray crystallography or homology modeling of the target kinase. | A well-defined 3D structure of the kinase binding pocket. |

| 2 | Fragment Placement | Docking of the 2-morpholino-4(3H)-quinazolinone core into the binding site. | Identification of the optimal orientation and key interactions of the core scaffold. |

| 3 | Fragment Growth | Computationally adding new functional groups to the quinazolinone core. | Generation of a library of novel derivatives with predicted improved binding affinity. |

| 4 | Scoring and Selection | Evaluating the designed molecules based on predicted binding energy and drug-likeness. | Selection of a small subset of promising candidates for synthesis and biological testing. |

Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. acs.org This method can be either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS): SBVS, or docking, involves fitting molecules from a database into the 3D structure of a target's binding site and scoring their complementarity. This approach has been successfully used for the discovery of novel 4(3H)-quinazolinone antibacterials by screening a large compound library against a penicillin-binding protein. nih.gov In a study on quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents, molecular docking was used to evaluate protein-ligand interactions.

For the 2-morpholino-4(3H)-quinazolinone scaffold, SBVS can be employed to screen vast compound databases to find new derivatives with potential activity against a range of targets, such as kinases, for which this scaffold has shown promise. The morpholine group can contribute to favorable interactions within the binding pocket and enhance solubility.

Ligand-Based Virtual Screening (LBVS): When a reliable 3D structure of the target is unavailable, LBVS methods are used. These methods rely on the principle of molecular similarity, which states that molecules with similar structures are likely to have similar biological activities. nih.govmdpi.com A known active molecule, such as a potent 2-morpholino-4(3H)-quinazolinone derivative, is used as a template to search for similar compounds in a database. Similarity can be assessed based on 2D fingerprints or 3D shape and pharmacophore features.

A collaborative virtual screening effort successfully identified a 2-aryl-4-aminoquinazoline series with in vivo efficacy against Trypanosoma cruzi, demonstrating the power of this approach in expanding the structure-activity relationship around a hit compound. acs.org

The following table summarizes a typical virtual screening campaign for identifying novel 2-morpholino-4(3H)-quinazolinone derivatives.

| Screening Phase | Description | Key Techniques | Example from Research |

| Library Preparation | A large database of chemical compounds is prepared for screening. This can include commercial, in-house, or virtual libraries. | Filtering based on physicochemical properties (e.g., Lipinski's rule of five), removal of reactive compounds. | Screening of 1.2 million compounds from the ZINC database to find novel antibacterials. nih.gov |

| Structure-Based Screening | Molecules are docked into the binding site of the target protein. | Molecular docking algorithms (e.g., AutoDock, GOLD), scoring functions to rank poses. | Docking of quinazolinone derivatives into the active site of human acrosin. nih.gov |

| Ligand-Based Screening | Compounds are compared to a known active ligand. | 2D fingerprint similarity, 3D shape-based screening, pharmacophore matching. | Use of SwissSimilarity web tool for ligand-based virtual screening. nih.govmdpi.com |

| Hit Selection and Validation | Top-ranking compounds are selected for further analysis and experimental testing. | Visual inspection of docked poses, consensus scoring, clustering of similar scaffolds. | Identification of promising hit compounds for further pharmacokinetic and in vivo studies. acs.org |

Future Directions and Grand Challenges in Academic Research on 4 3h Quinazolinone, 2 Morpholino

Exploration of Novel Biological Targets for Quinazolinone Derivatives

A primary challenge and a significant area of future research lie in the identification and validation of novel biological targets for 2-morpholino-4(3H)-quinazolinone derivatives. While the anticancer properties of quinazolinones have been linked to their interaction with established targets, the full spectrum of their biological activity remains to be elucidated.

Historically, the quinazoline (B50416) scaffold has been associated with the inhibition of receptor tyrosine kinases (RTKs) crucial for angiogenesis and tumor progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Platelet-Derived Growth Factor Receptor-β (PDGFR-β), and Epidermal Growth Factor Receptor (EGFR). nih.gov For instance, certain quinazoline derivatives have demonstrated low nanomolar inhibition of these kinases. nih.gov Beyond RTKs, tubulin has been identified as a key cytotoxic target, with some quinazolines disrupting microtubule dynamics, a mechanism shared with established anticancer agents like paclitaxel. nih.gov

Recent research has expanded the target landscape to include enzymes like dipeptidyl peptidase-4 (DPP-4), a glycoprotein (B1211001) involved in cancer invasion and metastasis. nih.gov The design of quinazolinone-pyrimidine hybrids has shown promise in targeting the S1 pocket of the DPP-4 enzyme. nih.gov Furthermore, there is growing interest in exploring the potential of quinazolinone derivatives as inhibitors of other enzyme families, such as phosphodiesterases (PDE) and cyclin-dependent kinases (CDKs), which are implicated in a variety of pathological conditions. nih.govnih.gov The exploration of these and other novel targets will be critical for unlocking the full therapeutic potential of this compound class.

| Biological Target | Therapeutic Area | Key Findings | Reference |

| VEGFR-2, PDGFR-β, EGFR | Cancer | Low nanomolar inhibition by quinazoline derivatives. | nih.gov |

| Tubulin | Cancer | Disruption of microtubule depolymerization. | nih.gov |

| Dipeptidyl Peptidase-4 (DPP-4) | Cancer | Competitive inhibition by quinazolinone-pyrimidine hybrids. | nih.gov |

| Cyclin-Dependent Kinases (CDKs) | Cancer | Implicated as a valid target for quinazoline-based inhibitors. | nih.gov |

| Phosphodiesterase (PDE) | Various | A potential target for quinazolinone derivatives. | nih.gov |

Development of Multi-Targeting Ligands Based on the Quinazolinone Scaffold

The concept of "one molecule, multiple targets" is a paradigm shift in drug discovery, aiming to enhance therapeutic efficacy and combat drug resistance. The quinazolinone scaffold is exceptionally well-suited for the development of multi-targeting ligands. nih.gov The ability of a single quinazoline-based molecule to interact with diverse targets, such as both RTKs and tubulin, underscores its potential in this area. nih.gov

The development of dual-pharmacophore models is a key strategy in this endeavor. For example, models combining features for tubulin and Poly (ADP-ribose) polymerase-1 (PARP-1) inhibition have been conceptualized. nih.gov The efficacy of multi-target directed ligands has been demonstrated in preclinical models, where dual cytotoxic and antiangiogenic activities led to significant reductions in tumor growth and metastasis without notable toxicity. nih.gov

A significant challenge in this field is the rational design of molecules with balanced affinities for multiple targets to achieve the desired synergistic effect. This requires a deep understanding of the structure-activity relationships for each target and the development of sophisticated computational models to predict multi-target interactions. Future research will likely focus on the design and synthesis of novel quinazolinone derivatives that can simultaneously modulate distinct signaling pathways implicated in complex diseases like cancer. nih.govnih.gov

| Multi-Target Combination | Therapeutic Rationale | Example Approach | Reference |

| VEGFR-2, PDGFR-β, EGFR, and Tubulin | Combined antiangiogenic and cytotoxic effects in cancer. | Synthesis of quinazolines with dual activity. | nih.gov |

| Tubulin and PARP-1 | Targeting DNA repair and cell division in cancer. | Development of dual pharmacophore models. | nih.gov |

| HER2/neu and EGFR | Dual inhibition for certain types of cancer. | Lapatinib, a quinazoline-based dual inhibitor. | nih.gov |

Application of Advanced Synthetic Techniques for Library Generation

The exploration of the chemical space around the 2-morpholino-4(3H)-quinazolinone core necessitates the development and application of advanced synthetic methodologies for the rapid generation of diverse compound libraries. researchgate.netbgu.ac.il Traditional synthetic routes, while effective, can be time-consuming and may not be amenable to the production of large, varied libraries needed for high-throughput screening. google.com

Modern synthetic chemistry offers a plethora of tools to address this challenge. Transition-metal-catalyzed reactions, for instance, have become instrumental in the construction of the quinazolinone scaffold, enabling efficient C-N bond formation and cyclization reactions. researchgate.netbgu.ac.il Other innovative approaches include:

Oxidative Condensation/Cyclization: This method allows for the direct synthesis of quinazolinones from readily available starting materials. researchgate.netbgu.ac.il

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields. researchgate.net

Combinatorial Synthesis: The generation of synthetic combinatorial libraries of quinazolinones allows for the simultaneous creation and screening of a large number of compounds, accelerating the discovery of new bioactive molecules. google.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enabling safer and more efficient synthesis, particularly for large-scale production.

The development of efficient and versatile synthetic strategies is crucial for facilitating comprehensive structure-activity relationship (SAR) studies, which are essential for optimizing the potency and selectivity of lead compounds. researchgate.net Future efforts will likely focus on the development of even more atom-economical and environmentally benign synthetic methods.

| Synthetic Technique | Description | Advantages | Reference |

| Transition-Metal Catalysis | Utilizes transition metals to catalyze key bond-forming reactions. | High efficiency and functional group tolerance. | researchgate.netbgu.ac.il |

| Oxidative Cyclization | Forms the quinazolinone ring through an oxidative process. | Direct synthesis from simple precursors. | researchgate.netbgu.ac.il |

| Microwave-Assisted Synthesis | Employs microwave energy to heat reactions. | Reduced reaction times and increased yields. | researchgate.net |

| Combinatorial Library Synthesis | Parallel synthesis of a large number of compounds. | Rapid exploration of chemical diversity. | google.com |

Integration of Omics Technologies in Bioactivity Profiling

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized our ability to understand the complex biological systems. nih.gov A grand challenge in the study of 2-morpholino-4(3H)-quinazolinone and its analogues is the integration of these multi-omics approaches for a comprehensive bioactivity profiling. nih.gov

Instead of relying on single-target assays, omics technologies can provide a holistic view of the cellular response to a compound, revealing its effects on global gene expression, protein levels, and metabolic pathways. nih.gov This systems-level understanding can help to:

Identify Novel Targets and Mechanisms of Action: By observing the global changes within a cell upon treatment with a quinazolinone derivative, researchers can uncover previously unknown molecular targets and signaling pathways that are perturbed.

Elucidate Off-Target Effects: A comprehensive omics profile can reveal unintended interactions of a compound, providing crucial information for safety assessment and lead optimization.

Discover Biomarkers of Response: By correlating omics data with compound sensitivity, it may be possible to identify biomarkers that can predict which patient populations are most likely to benefit from a particular quinazolinone-based therapy.

The integration and interpretation of large, multi-omics datasets present a significant bioinformatic challenge. nih.gov The development of sophisticated data analysis pipelines and computational models will be essential to extract meaningful biological insights from this wealth of information.

Translational Research Perspectives for 4(3H)-Quinazolinone, 2-morpholino- Analogues

Ultimately, the goal of academic research on 2-morpholino-4(3H)-quinazolinone analogues is to translate promising laboratory findings into clinically effective therapies. This presents a number of significant challenges and opportunities for future research.

Initial studies have demonstrated the potential of quinazolinone derivatives in various disease models. For example, some compounds have shown oral efficacy in murine models of human malaria, although they may possess suboptimal pharmacokinetic properties. nih.gov In the context of cancer, the ability of these compounds to modulate the tumor microenvironment and overcome drug resistance is an active area of investigation. nih.gov

The path from a promising lead compound to a clinical candidate is long and arduous, requiring extensive preclinical testing to evaluate efficacy, safety, and drug metabolism and pharmacokinetic (DMPK) properties. Key challenges in the translational research of 2-morpholino-4(3H)-quinazolinone analogues include:

Optimizing Drug-like Properties: Enhancing the solubility, metabolic stability, and oral bioavailability of lead compounds is a critical step in their development.

Demonstrating In Vivo Efficacy: Rigorous testing in relevant animal models of disease is necessary to validate the therapeutic potential of these compounds.

Identifying Patient Selection Strategies: As mentioned in the context of omics, identifying which patients are most likely to respond to a given therapy will be crucial for successful clinical trials.

Collaborations between academic researchers, pharmaceutical companies, and clinical investigators will be essential to navigate the complexities of translational research and to ultimately realize the therapeutic potential of this important class of molecules.

Q & A

Q. Q1. What are the common synthetic routes for 2-substituted-4(3H)-quinazolinones like 2-morpholino derivatives?

Methodological Answer: Traditional synthesis involves acylation of anthranilic acid with acyl chlorides to form 1,3-benzoxazin-4-one intermediates, followed by nucleophilic substitution with morpholine. For example, refluxing anthranilic acid with chloroacetyl chloride forms a benzoxazinone, which reacts with morpholine in the presence of K₂CO₃ in acetone to yield 2-morpholino derivatives. Solvent-free methods using catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) can enhance efficiency, achieving yields >85% under mild conditions .

Advanced Synthesis

Q. Q2. How do reaction conditions influence regioselectivity in N- vs. O-alkylation of 4(3H)-quinazolinones?

Methodological Answer: Regioselectivity is governed by solvent polarity, base strength, and alkylating agent steric effects. For instance, allyl bromide in dry acetone with anhydrous K₂CO₃ promotes O-alkylation due to the allylic stabilization effect, while methyl iodide favors N-alkylation. Mechanistic studies suggest that polar aprotic solvents stabilize transition states for N-substitution, whereas steric hindrance in bulky alkyl halides may shift reactivity toward oxygen .

Biological Evaluation

Q. Q3. What experimental strategies are effective for assessing the antimicrobial activity of 2-morpholino-4(3H)-quinazolinones?

Methodological Answer: Standard protocols include broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control. For antifungal screening, compounds are tested against C. albicans using fluconazole comparators. Advanced models, such as murine systemic candidiasis, require pharmacokinetic profiling (e.g., half-life, bioavailability) to correlate in vitro potency with in vivo efficacy .

Analytical Characterization

Q. Q4. Which spectroscopic techniques are critical for confirming the structure of 2-morpholino-4(3H)-quinazolinone derivatives?

Methodological Answer: IR spectroscopy identifies carbonyl (C=O) stretches (1670–1690 cm⁻¹) and morpholino C-O-C bands (~1260 cm⁻¹). ¹H NMR confirms substitution patterns: the morpholino group shows a multiplet at δ 3.6–3.8 ppm (N-CH₂), while aromatic protons appear between δ 7.2–8.3 ppm. High-resolution mass spectrometry (HRMS) validates molecular formulae, and X-ray crystallography resolves tautomeric forms in solid-state structures .

Data Contradiction Analysis

Q. Q5. How should researchers address discrepancies in reported biological activities of quinazolinone derivatives?

Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., pH, inoculum size) or compound purity. To resolve contradictions:

- Validate purity via HPLC (>95%).

- Replicate assays under standardized CLSI guidelines.

- Perform structure-activity relationship (SAR) studies to isolate substituent effects. For example, 7-Cl substitution enhances antifungal activity by 10-fold compared to unsubstituted analogs, as shown in azole derivative studies .

Computational Modeling

Q. Q6. How can 3D-QSAR models guide the optimization of 2-morpholino-4(3H)-quinazolinones for antiviral activity?

Methodological Answer: 3D-QSAR models (e.g., CoMFA, CoMSIA) correlate molecular fields (steric, electrostatic) with bioactivity. For instance, modeling against tomato spotted wilt virus (TSWV) identified electron-withdrawing groups at C7 enhancing binding to viral coat protein (CP). Validation involves synthesizing predicted active compounds (e.g., D32, EC₅₀ = 144 µg/mL) and confirming binding via microscale thermophoresis (Kd = 4.4 µM) .

Structure-Activity Relationships (SAR)

Q. Q7. What structural modifications improve the pharmacokinetic profile of 2-morpholino-4(3H)-quinazolinones?

Methodological Answer:

- Hydrophobicity : Introducing lipophilic groups (e.g., octyl chains) increases half-life in rodents (t₁/₂ = 6–9 h in rats/rabbits).

- Metabolic Stability : Fluorination at C6 reduces CYP450-mediated oxidation.

- Oral Bioavailability : Amide prodrugs (e.g., acetylated morpholino) enhance solubility and absorption, as demonstrated in murine models .

Reaction Mechanism Elucidation

Q. Q8. What mechanistic insights explain the formation of byproducts during 4(3H)-quinazolinone synthesis?

Methodological Answer: Byproducts often result from competing tautomerization (amide ↔ iminol forms) or over-alkylation. For example, using excess methyl iodide in basic conditions may yield N,N-dimethylated derivatives. Monitoring via TLC and quenching reactions at partial conversion helps isolate intermediates. DFT calculations can model tautomeric equilibria to predict dominant pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.